4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline (4-DMPMA) is an organic compound that has a wide range of applications in scientific research. It is a derivative of aniline and has been used as a building block for the synthesis of other compounds. It is also used as a reagent in the synthesis of various other compounds, such as pharmaceuticals, dyes, and pigments. 4-DMPMA has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
- Density Functional Theory (DFT) Study : A theoretical study using DFT identified compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline as potential corrosion inhibitors. These compounds exhibited different inhibition efficiencies and reactive sites for corrosion inhibition (Wang et al., 2006).
Synthesis and Structural Analysis
- Molecular Structure Investigations : New s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. These compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, were analyzed for their molecular structures and intermolecular interactions (Shawish et al., 2021).
Polymerization Studies
- Cobalt(II) Complexes in Polymerization : Novel Co(II) complexes, including derivatives with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline, were synthesized and used for the polymerization of methyl methacrylate and rac-lactide. These complexes exhibited significant catalytic activity and influenced the molecular weight and stereoselectivity of the resulting polymers (Shin et al., 2018).
Anticancer Research
- Cytotoxic Properties of Pyrazole Derivatives : An evaluation of the cytotoxic properties of synthetic compounds including N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline showed promising results against tumor cell lines. These compounds demonstrated significant cytotoxic activity, particularly against human laryngeal carcinoma (Bouabdallah et al., 2006).
Electroluminescence Applications
- Platinum Complexes for OLEDs : Tetradentate bis-cyclometalated platinum complexes, including derivatives with N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, were designed for electroluminescence application. They showed potential for use in organic light-emitting diodes (OLEDs) due to their highly structured emission spectra and long lifetimes (Vezzu et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline, also known as 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has sufficient bioavailability to exert its antileishmanial and antimalarial effects .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted for its potential neurotoxic effects, impacting acetylcholinesterase activity and malondialdehyde levels in brain cells . Such interactions can lead to changes in cellular behavior and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with metal ions can result in the formation of stable complexes that modulate enzyme activity . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to altered biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of pyrazole derivatives can cause neurotoxicity and oxidative stress in animal models . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux can influence the levels of various metabolites, impacting overall cellular metabolism . Additionally, its interaction with specific enzymes can modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBRDIARLROID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359039 |
Source
|
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030378-93-8 |
Source
|
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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